molecular formula C16H23FN2O4S B7070882 N-[2-(3-fluorophenoxy)butyl]-3-methyl-1,1-dioxo-1,4-thiazinane-4-carboxamide

N-[2-(3-fluorophenoxy)butyl]-3-methyl-1,1-dioxo-1,4-thiazinane-4-carboxamide

Cat. No.: B7070882
M. Wt: 358.4 g/mol
InChI Key: CBWVNMWWQJNIQQ-UHFFFAOYSA-N
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Description

N-[2-(3-fluorophenoxy)butyl]-3-methyl-1,1-dioxo-1,4-thiazinane-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenoxy group, a butyl chain, and a thiazinane ring, making it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

N-[2-(3-fluorophenoxy)butyl]-3-methyl-1,1-dioxo-1,4-thiazinane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O4S/c1-3-14(23-15-6-4-5-13(17)9-15)10-18-16(20)19-7-8-24(21,22)11-12(19)2/h4-6,9,12,14H,3,7-8,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWVNMWWQJNIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)N1CCS(=O)(=O)CC1C)OC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluorophenoxy)butyl]-3-methyl-1,1-dioxo-1,4-thiazinane-4-carboxamide typically involves multiple steps, including the formation of the thiazinane ring and the introduction of the fluorophenoxy group. One common synthetic route involves the following steps:

    Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an appropriate alkylating agent.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced through a nucleophilic substitution reaction using a fluorophenol derivative and an appropriate leaving group.

    Coupling of the Butyl Chain: The butyl chain can be coupled to the thiazinane ring through an alkylation reaction using a suitable butylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluorophenoxy)butyl]-3-methyl-1,1-dioxo-1,4-thiazinane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group or the thiazinane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3-fluorophenoxy)butyl]-3-methyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving thiazinane derivatives.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenoxy)butyl]-3-methyl-1,1-dioxo-1,4-thiazinane-4-carboxamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the thiazinane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-fluorophenoxy)butyl]-3-methyl-1,1-dioxo-1,4-thiazinane-4-carboxamide
  • N-[2-(3-chlorophenoxy)butyl]-3-methyl-1,1-dioxo-1,4-thiazinane-4-carboxamide
  • N-[2-(3-bromophenoxy)butyl]-3-methyl-1,1-dioxo-1,4-thiazinane-4-carboxamide

Uniqueness

N-[2-(3-fluorophenoxy)butyl]-3-methyl-1,1-dioxo-1,4-thiazinane-4-carboxamide is unique due to the presence of the fluorophenoxy group, which can enhance its binding affinity and specificity for certain molecular targets. The fluorine atom can also influence the compound’s pharmacokinetic properties, such as its metabolic stability and bioavailability.

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